Cabazitaxel-C13 -

Cabazitaxel-C13

Catalog Number: EVT-256366
CAS Number:
Molecular Formula: C45H51D6NO14
Molecular Weight: 841.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cabazitaxel-C13 is a C13 labeled cabazitaxel. Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III with potential antineoplastic activity. Cabazitaxel binds to and stabilizes tubulin, resulting in the inhibition of microtubule depolymerization and cell division, cell cycle arrest in the G2/M phase, and the inhibition of tumor cell proliferation. Unlike other taxane compounds, this agent is a poor substrate for the membrane-associated, multidrug resistance (MDR), P-glycoprotein (P-gp) efflux pump and may be useful for treating multidrug-resistant tumors. In addition, cabazitaxel penetrates the blood-brain barrier (BBB).
Overview

Cabazitaxel-C13 is a semi-synthetic derivative of taxane, specifically designed as an anticancer agent. It is primarily utilized in the treatment of metastatic castration-resistant prostate cancer and has gained recognition for its efficacy against tumors that have developed resistance to other taxanes, such as docetaxel. The compound is derived from 10-deacetylbaccatin III and features a modified side chain at the C13 position, enhancing its pharmacological properties.

Source and Classification

Cabazitaxel-C13 is classified under the category of antineoplastic agents, particularly within the taxane family. This family is known for its ability to stabilize microtubules, thereby inhibiting cell division. Cabazitaxel is synthesized from natural products derived from the yew tree, which contains paclitaxel and other related compounds. Its development was motivated by the need for more potent treatments for resistant cancer types, leading to its approval by the Food and Drug Administration in 2010.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cabazitaxel-C13 involves several key steps:

The synthetic routes can be summarized as follows:

  • Protection of hydroxyl groups.
  • Selective methylation and oxidation.
  • Coupling with the phenylisoserine side chain.
  • Final deprotection to yield Cabazitaxel-C13.

These methods are detailed in patents that describe various synthetic pathways, including novel intermediates that enhance efficiency .

Molecular Structure Analysis

Structure and Data

Cabazitaxel-C13 possesses a complex molecular structure characterized by multiple stereocenters. Its chemical formula is C24H39N3O5C_{24}H_{39}N_{3}O_{5} with a molecular weight of approximately 429.58 g/mol. The structure includes:

  • A taxane core with a unique C13 side chain.
  • Functional groups that include hydroxyls, esters, and an amine.

The three-dimensional conformation plays a crucial role in its interaction with microtubules, which is essential for its anticancer activity.

Chemical Reactions Analysis

Reactions and Technical Details

Cabazitaxel-C13 undergoes several significant chemical transformations during its synthesis:

  • Protection/Deprotection Reactions: These are critical for managing reactive sites on the molecule, allowing selective modifications without affecting other functional groups.
  • Coupling Reactions: The attachment of the phenylisoserine side chain involves coupling reactions that require careful control of conditions to ensure high yields.
  • Oxidation and Methylation: These reactions modify specific positions on the taxane core to enhance biological activity.

These reactions are vital for constructing the final compound while maintaining structural integrity .

Mechanism of Action

Process and Data

The mechanism of action of Cabazitaxel-C13 involves:

  1. Microtubule Stabilization: Similar to other taxanes, Cabazitaxel binds to β-tubulin subunits in microtubules, preventing their depolymerization.
  2. Inhibition of Cell Division: By stabilizing microtubules, Cabazitaxel disrupts normal mitotic spindle function, leading to cell cycle arrest in metaphase.
  3. Induction of Apoptosis: The disruption of normal cell division triggers apoptotic pathways, ultimately leading to cancer cell death.

This mechanism allows Cabazitaxel to effectively target rapidly dividing cancer cells, particularly those resistant to other treatments .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cabazitaxel-C13 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability can vary based on environmental conditions; it is sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Cabazitaxel-C13 is primarily used in oncology as an effective treatment option for metastatic castration-resistant prostate cancer. Its ability to overcome resistance mechanisms makes it a valuable addition to chemotherapy regimens. Ongoing research explores its potential against various other cancers, including breast cancer and lung cancer, where it may provide therapeutic benefits due to its unique mechanism of action .

Synthetic Chemistry and Structural Optimization

Semi-Synthetic Derivation from Natural Taxoid Precursors

Cabazitaxel-C13 is a carbon-13 labeled derivative of the semi-synthetic taxane anticancer agent cabazitaxel, which originates from 10-deacetylbaccatin III (10-DAB)—a natural taxoid precursor extracted from Taxus (yew) needles [1] [5]. The semi-synthetic pathway begins with the isolation of 10-DAB, which provides the tetracyclic diterpenoid core structure essential for microtubule-stabilizing activity. Subsequent chemical modifications introduce key functional groups that enhance metabolic stability and circumvent drug resistance mechanisms. Compared to paclitaxel (derived from bark-sourced baccatin III), cabazitaxel’s needle-derived origin offers sustainable sourcing and reduced ecological impact [2] [8]. The core optimization involves preserving the baccatin scaffold while enabling site-specific isotopic labeling at the C7 and C10 methoxy groups, which are critical for P-glycoprotein (P-gp) evasion [1] [10].

Table 1: Natural Taxoid Precursors in Cabazitaxel Synthesis

PrecursorSourceKey Structural FeaturesRole in Cabazitaxel-C13 Synthesis
10-Deacetylbaccatin III (10-DAB)Taxus needlesC10 hydroxyl, C4/C20 epoxideCore scaffold provider
Baccatin IIITaxus barkC10 acetyl, C4/C20 epoxideTraditional paclitaxel precursor
10-DAB derivativesSemi-synthesisC7/C10 methoxy modificationsEnables P-gp evasion and isotopic labeling

Strategic Functionalization at the C13 Position

The C13 side chain of cabazitaxel-C13 is engineered to retain the bioactive N-tert-butoxycarbonyl (Boc)-protected isoserine moiety, identical to the parent compound. This side chain confers high-affinity binding to β-tubulin, stabilizing microtubule assembly and triggering G2/M cell cycle arrest [1] [4]. Functionalization involves coupling the C13 position of 10-DAB with a synthetic side-chain precursor, typically a β-lactam or protected isoserine derivative. The C13 ester linkage’s lability necessitates protective group strategies—commonly silyl groups (e.g., triethylsilyl, TES) or transient acetyl groups—to prevent undesired hydrolysis during synthesis [3]. For Cabazitaxel-C13, methyl-¹³C groups are incorporated at C7 and C10 during side-chain attachment, enhancing metabolic tracking without altering biological activity [1] [7].

Comparative Analysis of Coupling Strategies for C13 Side-Chain Integration

The coupling of the C13 side chain to the baccatin core is a pivotal step with significant yield implications. Three primary methodologies dominate:

  • β-Lactam Ring-Opening Approach:
  • Uses a chiral β-lactam to open the C13 hydroxyl of protected 10-DAB.
  • Advantages: High stereoselectivity (>98% enantiomeric excess).
  • Limitations: Requires stoichiometric bases like NaH, generating stoichiometric waste [3] [8].
  • Direct Esterification with Protected Isoserine:
  • Activates the carboxyl group of N-Boc-isoserine using carbodiimides (DCC) or carbonyl diimidazole (CDI).
  • Advantages: Compatible with acid-labile protecting groups.
  • Challenges: Low yields (40–60%) due to steric hindrance at C13 [5].
  • Lewis Acid-Catalyzed Coupling:
  • Employs ZnCl₂ or MgCl₂ to activate the C13 hydroxyl for nucleophilic attack.
  • Advantages: Yields up to 85% under mild conditions; scalable for GMP production [3] [5].

Table 2: Coupling Strategies for C13 Side-Chain Installation

MethodCatalyst/ActivatorYield (%)StereoselectivityScalability
β-Lactam ring-openingNaH or LiHMDS70–75High (>98% ee)Moderate
Direct esterificationDCC/DMAP40–60ModerateLow
Lewis acid catalysisZnCl₂/MgCl₂80–85HighHigh (GMP-compatible)

Green Chemistry Approaches in Semi-Synthesis: Solvent Systems and Catalytic Innovations

Recent advances prioritize solvent reduction and catalytic efficiency to align with green chemistry principles:

  • Solvent Optimization: Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate, reducing toxicity by 60% while maintaining coupling efficiency [5] [8].
  • Catalytic Innovations:
  • Use of immobilized lipases (e.g., Candida antarctica Lipase B) for C13 esterification, enabling aqueous-phase reactions at ambient temperatures [8].
  • Photoredox catalysis for deprotection steps, minimizing heavy metal waste [5].
  • Microwave-Assisted Synthesis: Reduces reaction times from 48 hours to 2–4 hours for C7/C10 methylation, cutting energy use by 40% [8].

Yield Optimization and Scalability Challenges in Multi-Step Synthesis

Cabazitaxel-C13 synthesis involves 8–12 steps, with cumulative yields heavily dependent on three critical stages:1. Protection/Deprotection Efficiency:- Silyl protection (e.g., TES-Cl) at C7/C10 achieves >95% yield but requires anhydrous conditions, increasing costs [3].- Selective deprotection with acetic acid/ammonium chloride minimizes side-product formation [3].2. C13 Coupling Yield:- Lewis acid catalysis improves yields to 80–85%, but residual metal contamination necessitates rigorous purification [5].3. Final Deprotection and Purification:- HPLC purification achieves >98% purity but discards 15–20% of product [8].

Scalability bottlenecks include:

  • Isotope Incorporation: Methyl-¹³C iodide for C7/C10 methylation costs ~$5,000/g, demanding ultra-efficient reactions [1] [7].
  • Cryogenic Conditions: Steps requiring –78°C (e.g., enolate formation) limit reactor compatibility [3].

Table 3: Yield Optimization Strategies in Cabazitaxel-C13 Synthesis

Synthetic StageBaseline YieldOptimized ApproachImproved YieldEconomic/Environmental Impact
Core protection (C7/C10)80%Silyl ethers with imidazole95%Low solvent waste
C13 side-chain coupling60%ZnCl₂ catalysis in CPME85%50% less DCM usage
C7/C10 methylation70%Microwave-assisted methylation88%40% energy reduction
Final deprotection75%Mild acidolysis (pH 4.5 buffer)90%Avoids over-hydrolysis side products

Properties

Product Name

Cabazitaxel-C13

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Synonyms

;(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.